![molecular formula C12H8AsI B14721004 5-Iodobenzo[b]arsindole CAS No. 6307-53-5](/img/structure/B14721004.png)
5-Iodobenzo[b]arsindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodobenzo[b]arsindole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of an indole ring system with an iodine atom attached to the benzene ring, making it a unique and interesting compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[b]arsindole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-Iodobenzo[b]arsindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroindoles.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroindoles. Substitution reactions can result in a wide range of functionalized indole derivatives, depending on the nucleophile employed.
科学的研究の応用
5-Iodobenzo[b]arsindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: this compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Iodobenzo[b]arsindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, this compound can interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
5-Bromobenzo[b]arsindole: Similar in structure but with a bromine atom instead of iodine.
5-Chlorobenzo[b]arsindole: Contains a chlorine atom in place of iodine.
5-Fluorobenzo[b]arsindole: Features a fluorine atom instead of iodine.
Uniqueness
5-Iodobenzo[b]arsindole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic size and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for studying the effects of halogen substitution on indole derivatives.
特性
CAS番号 |
6307-53-5 |
|---|---|
分子式 |
C12H8AsI |
分子量 |
354.02 g/mol |
IUPAC名 |
5-iodobenzo[b]arsindole |
InChI |
InChI=1S/C12H8AsI/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChIキー |
QZRPEUVYXHQFMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


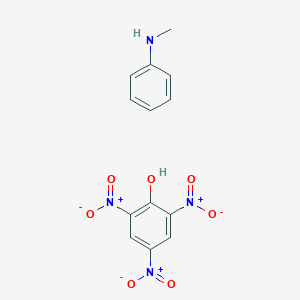
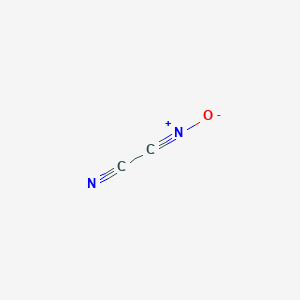
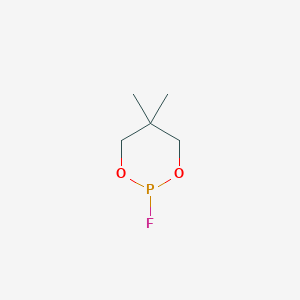
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
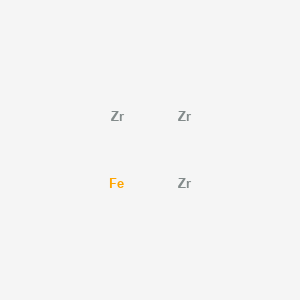

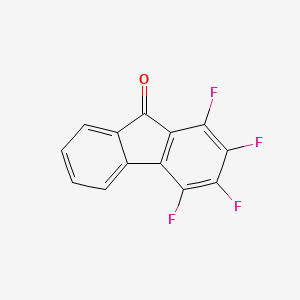
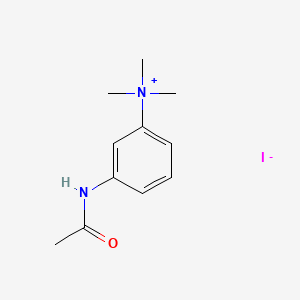
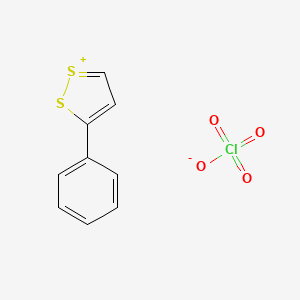
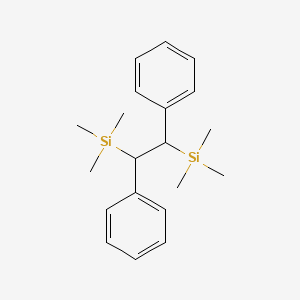
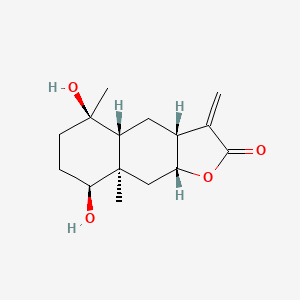
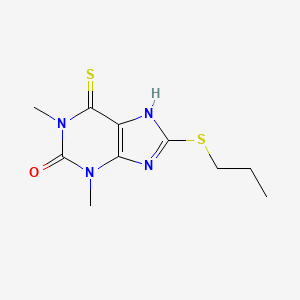
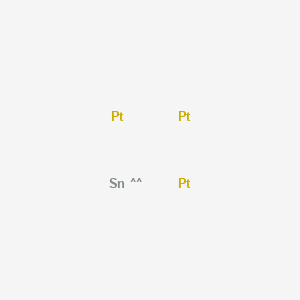
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
